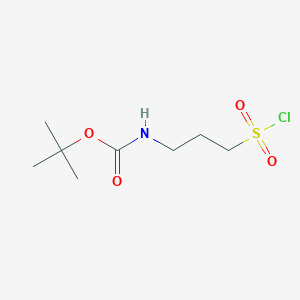

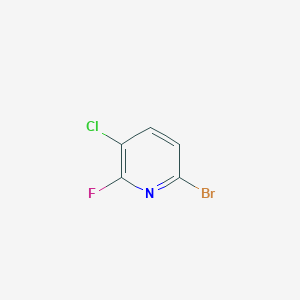

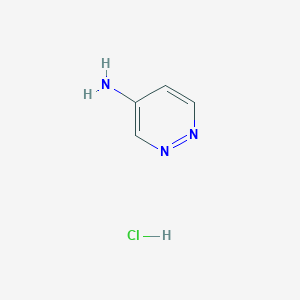

![molecular formula C19H22N2O2 B1379053 4-[(1R,3S,4R,6S)-1-Ethyl-5-oxa-8-azatricyclo[4.3.1.03,8]decan-4-yl]quinolin-6-ol CAS No. 1476067-44-3](/img/structure/B1379053.png)

4-[(1R,3S,4R,6S)-1-Ethyl-5-oxa-8-azatricyclo[4.3.1.03,8]decan-4-yl]quinolin-6-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

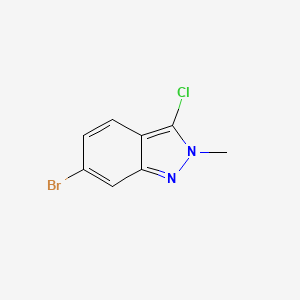

4-[(1R,3S,4R,6S)-1-Ethyl-5-oxa-8-azatricyclo[4.3.1.03,8]decan-4-yl]quinolin-6-ol (EQQ) is a quinoline-based compound with a unique structure and properties. It is a relatively new chemical entity that has been studied for its potential applications in medicinal and biological research. EQQ has been demonstrated to possess a wide range of activities, including anti-inflammatory, anti-oxidant, and anti-tumor activities. In addition, EQQ has also been investigated for its ability to enhance the efficacy of existing drugs and to reduce the side effects of certain drugs.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Quinoline derivatives, including "4-[(1R,3S,4R,6S)-1-Ethyl-5-oxa-8-azatricyclo[4.3.1.03,8]decan-4-yl]quinolin-6-ol," are synthesized through various organic reactions, showcasing their versatility and potential for generating complex molecules. For instance, the Michael addition followed by NaBH4 reduction and acid hydrolysis has been utilized for synthesizing fused quinuclidine-valerolactone systems, indicating the compound's relevance in organic synthesis and pharmaceutical research Fisher, Oppenheimer, & Cohen, 1975.

Antimicrobial Activity

Quinoline derivatives have shown promising results in antimicrobial studies. For example, substituted 1,2,3-triazoles derived from quinoline analogs exhibit significant antimicrobial properties Holla et al., 2005. These findings highlight the potential of quinoline derivatives in developing new antimicrobial agents.

Antituberculosis Activity

Research on new quinoline derivatives with antituberculosis activity reveals the therapeutic potential of these compounds. A specific study reports the synthesis of quinoline-based compounds with significant activity against tuberculosis Omel’kov et al., 2019. These findings underscore the importance of quinoline derivatives in addressing global health challenges such as tuberculosis.

Anticancer and Radioprotective Agents

Quinoline derivatives have also been investigated for their potential as anticancer and radioprotective agents. Research indicates that novel quinoline sulfonamide derivatives exhibit cytotoxic activity against cancer cells and show radioprotective effects in mice models Ghorab et al., 2008. These studies highlight the compound's potential in cancer therapy and protection against radiation-induced damage.

Heterocyclic Chemistry

The compound and its derivatives are extensively studied in heterocyclic chemistry for the synthesis of novel heterocyclic systems. These efforts are aimed at expanding the chemical diversity and exploring the potential applications of quinoline-based compounds in various domains, including drug discovery and materials science Reisch, Iding, & Bassewitz, 1993.

Propiedades

IUPAC Name |

4-[(1R,3S,4R,6S)-1-ethyl-5-oxa-8-azatricyclo[4.3.1.03,8]decan-4-yl]quinolin-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-2-19-8-13-10-21(11-19)17(9-19)18(23-13)14-5-6-20-16-4-3-12(22)7-15(14)16/h3-7,13,17-18,22H,2,8-11H2,1H3/t13-,17-,18+,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHXBRDYIVRDPL-YFYLHZKVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC3CN(C1)C(C2)C(O3)C4=C5C=C(C=CC5=NC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12C[C@H]3CN(C1)[C@@H](C2)[C@H](O3)C4=C5C=C(C=CC5=NC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

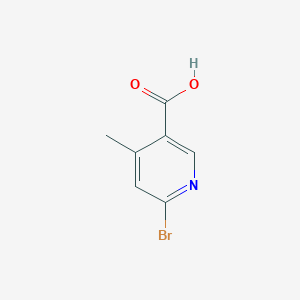

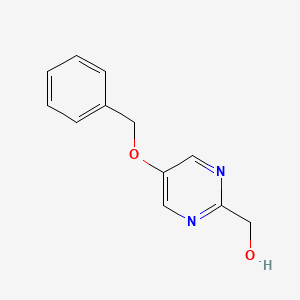

![Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate](/img/structure/B1378971.png)